The synthesis of 1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine typically involves the following steps:
In industrial settings, large-scale synthesis may involve continuous flow processes that enhance efficiency and yield while ensuring high purity through purification techniques such as recrystallization or chromatography .
The molecular structure of 1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine can be represented by its SMILES notation: Cl.CC(C)CC(N)C1(CCC1)c2ccc(Cl)cc2
. The InChI representation is InChI=1S/C15H22ClN.ClH/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12;/h4-7,11,14H,3,8-10,17H2,1-2H3;1H
.
The compound features a chlorophenyl group attached to an ethyl chain that connects to a branched amine structure, contributing to its pharmacological properties .
1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine undergoes several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The mechanism of action for 1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine involves its interaction with biological targets at the molecular level. Although specific pathways are not extensively documented in available literature, similar compounds often exhibit activity by modulating neurotransmitter systems or interacting with specific receptors in the central nervous system.
Key physical properties include:
Chemical properties involve its stability under standard laboratory conditions, solubility in organic solvents, and reactivity with common reagents used in organic synthesis. The compound's melting point and boiling point specifics are not widely reported but can be determined through experimental methods .
1-(4-Chlorophenyl)ethyl(3-methylbutan-2-yl)amine has several scientific applications:
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1